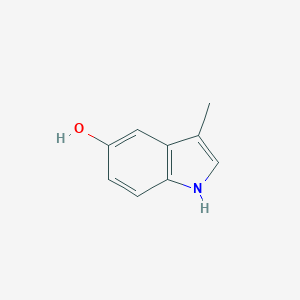

5-Hydroxy-3-methylindole

描述

Structure

3D Structure

属性

IUPAC Name |

3-methyl-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-5-10-9-3-2-7(11)4-8(6)9/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHFOFOYWYLBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150075 | |

| Record name | 5-Hydroxy-3-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-40-2 | |

| Record name | 3-Methyl-1H-indol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-3-methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-3-METHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21QUG33SLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5 Hydroxy 3 Methylindole

Established Synthetic Routes to 5-Hydroxyindole (B134679) Systems in Research

The construction of the 5-hydroxyindole core is a well-trodden path in organic synthesis, with several reliable methods at the disposal of chemists. These strategies often involve the formation of the indole (B1671886) ring through cyclization and condensation reactions.

Nenitzescu Indole Synthesis and its Adaptations for 5-Hydroxyindoles

The Nenitzescu indole synthesis stands as a cornerstone for the preparation of 5-hydroxyindole derivatives. wikipedia.orgbhu.ac.in This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester to form the 5-hydroxyindole scaffold. wikipedia.org The versatility of this method allows for the introduction of various substituents on the indole ring by modifying the starting materials. wikipedia.org For instance, the reaction of 1,4-benzoquinone (B44022) with ethyl β-aminocrotonate yields ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate.

The mechanism of the Nenitzescu reaction involves a Michael addition, followed by a nucleophilic attack and an elimination step. wikipedia.org The reaction conditions can significantly influence the outcome, with factors like solvent and the nature of substituents on the benzoquinone affecting the product distribution. researchgate.netmdpi.com Research has shown that nitromethane (B149229) can be an effective solvent, improving the efficiency of the condensation. researchgate.net Furthermore, Lewis acids like zinc chloride can be employed to catalyze the reaction, often leading to higher yields and directing the reaction towards the desired indole product over potential benzofuran (B130515) side products. tarjomefa.com There is also a solid-state variation of this synthesis that utilizes a polymer scaffold. wikipedia.org

Other Chemical Cyclization and Condensation Strategies for Indole Formation

Beyond the Nenitzescu synthesis, a variety of other cyclization and condensation strategies are employed to construct the indole nucleus, which can be adapted for 5-hydroxyindoles. bhu.ac.in These methods often involve the formation of key bonds to close the heterocyclic ring.

One such approach is the reductive cyclization of dinitrostyrenes, a method also pioneered by Nenitzescu. researchgate.net This involves the condensation of an o-nitrobenzaldehyde with a nitroalkane, followed by reduction to effect cyclization. researchgate.net Tandem benzannulation-cyclization strategies have also been developed, involving the reaction of vinylketenes with ynamides or ynehydrazides to form highly substituted phenols, which then undergo intramolecular cyclization to form the indole ring. mit.edu Other notable methods include the Fischer, Madelung, and Bischler indole syntheses, each offering a different retrosynthetic disconnection and tolerance for various functional groups. bhu.ac.in For instance, the Fischer indole synthesis involves the acid-catalyzed cyclization of arylhydrazones. bhu.ac.inrsc.org

Biotransformational Approaches for the Synthesis of 5-Hydroxyindole Derivatives

In recent years, biotransformation has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing valuable organic compounds. The use of microorganisms and enzymes offers high selectivity and milder reaction conditions.

Microbial Biotransformation of Precursors (e.g., Tryptophan, 5-Hydroxytryptophan)

Microorganisms possess a diverse array of enzymes capable of metabolizing tryptophan and its derivatives, offering a green route to 5-hydroxyindoles. mdpi.commdpi.comwur.nl Certain fungi, for example, have demonstrated the ability to convert tryptophan into 5-hydroxytryptophan (B29612). researchgate.net Specifically, Aspergillus niger has been reported to perform this biotransformation. researchgate.net Subsequently, other microbial strains like Psilocybe coprophila can convert 5-hydroxytryptophan into 5-hydroxytryptamine (serotonin). researchgate.net The gut microbiota also plays a significant role in tryptophan metabolism, converting it into various indole derivatives. mdpi.comwur.nl While direct microbial synthesis of 5-hydroxy-3-methylindole from simple precursors is an area of ongoing research, the existing knowledge of microbial tryptophan metabolism provides a strong foundation for developing such processes. mdpi.comeco-vector.com

Research on Manufacturing-Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale manufacturing presents unique challenges, including cost-effectiveness, safety, and environmental impact. Research in this area focuses on optimizing existing methods and developing new, scalable routes.

For the manufacturing of 5-hydroxy-2-methyl-1H-indole, the Nenitzescu synthesis has been successfully scaled up. researchgate.netstrategian.com Studies have reported the production of over 60 kg of ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate and over 20 kg of 5-hydroxy-2-methyl-1H-indole. researchgate.netstrategian.com Optimization of reaction conditions, such as solvent choice and catalyst loading, is crucial for achieving high yields and purity on a large scale. researchgate.net The use of milder Lewis acids and environmentally benign solvents has been investigated to improve the sustainability of the process. researchgate.net

Chemical Modifications and Derivatization Strategies for this compound Analogues

The this compound scaffold serves as a versatile template for the synthesis of a wide array of analogues with diverse properties. a2bchem.com Chemical modifications can be targeted at the hydroxyl group, the indole nitrogen, and the aromatic ring.

Metabolic Pathways and Biotransformation Research of 5 Hydroxy 3 Methylindole

Endogenous Formation from Tryptophan Metabolites in Biological Systems

The formation of 5-hydroxy-3-methylindole in biological systems is a multi-step process that originates from the essential amino acid, tryptophan. This process is heavily reliant on the metabolic activities of microorganisms residing in the gut and subsequent enzymatic transformations within the host's body.

Skatole, or 3-methylindole (B30407), is the direct precursor to this compound. It is an organic compound naturally produced in the digestive tracts of mammals through the microbial decomposition of L-tryptophan. The anaerobic pathway for skatole formation is a well-established four-step enzymatic process. This pathway begins with the deamination of L-tryptophan to indole-pyruvic acid, followed by decarboxylation to indole-3-acetaldehyde. This intermediate is then oxidized to form indole-acetic acid (IAA). The final and chemically challenging step is the decarboxylation of IAA to yield skatole.

The gut microbiota plays a pivotal role in the conversion of dietary tryptophan into a variety of indole (B1671886) derivatives, including skatole. A diverse range of gut bacteria possess the necessary enzymes to carry out this transformation. For instance, a ruminal Lactobacillus species has been identified that can enzymatically convert indoleacetic acid to 3-methylindole. nih.gov The composition and activity of the gut microbiota can, therefore, significantly influence the levels of skatole produced in the intestine. Factors such as diet can modulate the microbial metabolism of tryptophan and consequently the production of its indole-containing metabolites.

Enzymatic Biotransformation and Clearance Mechanisms

Once formed in the gut, skatole is absorbed into the bloodstream and transported to the liver, where it undergoes extensive metabolism. This biotransformation is crucial for its detoxification and clearance from the body. The liver's enzymatic machinery, particularly the cytochrome P450 system, is central to this process.

The cytochrome P450 (CYP450) superfamily of enzymes is primarily responsible for the Phase I metabolism of skatole. mdpi.com These enzymes catalyze oxidative reactions that introduce or expose functional groups on the skatole molecule, thereby increasing its water solubility and preparing it for subsequent conjugation and excretion. Studies using pig liver microsomes have demonstrated that the metabolism of skatole is significantly reduced by general CYP450 inhibitors, confirming the central role of this enzyme system. nih.govoup.com

Several specific CYP450 isoforms have been identified as key players in the metabolism of 3-methylindole. Research has shown that CYP2E1 and CYP2A are major enzymes involved in the Phase I metabolism of skatole. mdpi.comnih.gov In porcine hepatocytes, CYP2E1 activity is considered more critical than CYP2A activity for the metabolism of 3-methylindole. nih.gov Other isoforms, including CYP1A1, CYP2A19, CYP2C33v4, CYP2C49, and CYP3A, are also capable of metabolizing skatole to varying degrees. cambridge.org The CYP2F1 enzyme has been noted for its role in producing a reactive intermediate of 3-methylindole. nih.gov Specifically, porcine CYP2A19 has been shown to be highly effective in producing hydroxylated metabolites. cambridge.org The involvement of these diverse isoforms highlights the complex and multifaceted nature of skatole biotransformation.

Table 1: Key CYP450 Isoforms in 3-Methylindole Metabolism

| CYP Isoform | Role in 3-Methylindole Metabolism | Key Findings |

|---|---|---|

| CYP2E1 | Major enzyme in Phase I metabolism. mdpi.comnih.gov | Inhibition of CYP2E1 significantly decreases the production of 3-methylindole metabolites. nih.gov |

| CYP2A | Major enzyme in Phase I metabolism. mdpi.com | Porcine CYP2A19 is a dominant form mediating the formation of several metabolites. nih.govtandfonline.com |

| CYP1A1 | Contributes to skatole oxidation. cambridge.orgnih.gov | Capable of producing multiple metabolites, including indole-3-carbinol (B1674136) and 3-methyloxindole. nih.gov |

| CYP2F1 | Catalyzes the formation of a reactive intermediate (3-methyleneindolenine). nih.gov | Shows a preference for the dehydrogenation pathway. nih.govnih.gov |

| Other Isoforms | CYP1A2, CYP2C33v4, CYP2C49, CYP3A. cambridge.orgtandfonline.com | These isoforms also contribute to the overall metabolism of skatole, producing various oxidized products. cambridge.org |

The enzymatic action of CYP450 on 3-methylindole results in a variety of oxidized metabolites. In addition to the titular this compound, other significant products include 6-hydroxy-3-methylindole, 3-methyloxindole, 3-hydroxy-3-methyloxindole, and indole-3-carbinol. cambridge.org Studies have shown that multiple porcine CYP450 isoforms, such as CYP1A1, CYP2A19, CYP2C49, and CYP2E1, are capable of producing these metabolites. cambridge.org For instance, both this compound and 6-hydroxy-3-methylindole are products of this metabolic pathway. cambridge.org The formation of these various hydroxylated and oxidized compounds is a critical step in the detoxification and eventual elimination of skatole from the body.

Table 2: Major Oxidized Metabolites of 3-Methylindole

| Metabolite | Precursor | Key Enzymes Involved |

|---|---|---|

| This compound | 3-Methylindole (Skatole) | CYP450 isoforms (e.g., CYP2A19, CYP2E1) cambridge.org |

| 6-Hydroxy-3-methylindole | 3-Methylindole (Skatole) | CYP450 isoforms (e.g., CYP2A19, CYP2E1, CYP2C49) nih.govcambridge.org |

| 3-Methyloxindole | 3-Methylindole (Skatole) | CYP450 isoforms (e.g., CYP1A1, CYP2A19, CYP2E1) cambridge.orgnih.gov |

| 3-Hydroxy-3-methyloxindole | 3-Methylindole (Skatole) | CYP450 isoforms (e.g., CYP2E1) nih.gov |

| Indole-3-carbinol | 3-Methylindole (Skatole) | CYP450 isoforms (e.g., CYP1A1, CYP2A19) cambridge.orgnih.gov |

| 2-Aminoacetophenone | 3-Methylindole (Skatole) | CYP450 isoforms (e.g., CYP2A19) cambridge.org |

Phase II Metabolism: Conjugation Pathways (e.g., Sulfoconjugation)

Following Phase I metabolism, this compound undergoes Phase II conjugation reactions, which are critical for its detoxification and elimination. These pathways involve the addition of endogenous molecules to the hydroxyl group, significantly increasing the metabolite's water solubility to facilitate excretion. Research has identified two primary conjugation pathways for this compound: sulfoconjugation and glucuronidation. nih.gov

In vitro studies using porcine liver preparations have demonstrated that this compound is a substrate for both sulfation and glucuronidation. nih.gov The sulfation reaction is catalyzed by the thermostable form of phenol-sulphotransferase (TS-PST). nih.gov Further research has identified the specific sulfotransferase enzyme SULT1A1 as facilitating the sulfoconjugation of hydroxylated metabolites of 3-methylindole, such as this compound. researchgate.net This process results in the formation of sulfated conjugates. mdpi.com

Alongside sulfoconjugation, the compound is also conjugated with glucuronic acid. nih.gov This glucuronidation pathway, like sulfation, leads to a more polar and readily excretable product. mdpi.com Additionally, research into the bioactivation of 3-methylindole suggests that its phenolic metabolites, including this compound, can be oxidized to form reactive electrophilic intermediates. nih.gov These intermediates are then capable of forming glutathione (B108866) adducts, indicating glutathione conjugation as another potential Phase II metabolic route. nih.gov

Table 1: Key Phase II Conjugation Pathways for this compound

| Conjugation Pathway | Key Enzyme(s) Identified | Resulting Conjugate Type |

|---|---|---|

| Sulfoconjugation | Phenol-sulphotransferase (TS-PST), SULT1A1 | Sulfate conjugate |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronic acid conjugate |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione adduct (via reactive intermediates) |

Metabolic Fate and Distribution Studies in Biological Matrices

The metabolic fate of this compound is intrinsically linked to its biotransformation, particularly the Phase II conjugation reactions. The primary outcome of this metabolism is the conversion into water-soluble conjugates, which facilitates their removal from the body. mdpi.com The main route of excretion for these terminal products is via urine. mdpi.com

The liver is the principal site for the metabolism of 3-methylindole and its derivatives. mdpi.com However, the enzymes responsible for these metabolic processes are also found in other tissues, including the kidneys and lungs, indicating that these organs may also play a role in the biotransformation of this compound. mdpi.com

Distribution studies and metabolic profiling in pigs have revealed important correlations between the efficiency of Phase II metabolism and the distribution of the parent compound, 3-methylindole. A high capacity for the sulfation of this compound in the liver has been linked to lower levels of 3-methylindole accumulation in adipose tissue. nih.gov This suggests that efficient conjugation and subsequent excretion of hydroxylated metabolites is a key factor in preventing the sequestration of the more lipophilic parent compound in fat. Studies in animal models have successfully identified various metabolites of 3-methylindole in biological matrices such as plasma and urine, confirming their circulation and eventual elimination. acs.org

Table 2: Distribution and Fate of this compound and its Metabolites in Biological Matrices

| Biological Matrix | Finding / Implication |

|---|---|

| Liver | Primary site of Phase I and Phase II metabolism. mdpi.com |

| Kidneys & Lungs | Tissues contain metabolic enzymes, indicating potential for local biotransformation. mdpi.com |

| Urine | The primary route of excretion for the water-soluble sulfated and glucuronidated conjugates. mdpi.com |

| Adipose Tissue | Efficient hepatic metabolism of this compound is linked to reduced accumulation of its precursor, 3-methylindole, in fat. nih.gov |

| Plasma | Metabolites have been identified in plasma, indicating systemic circulation prior to elimination. acs.org |

Biological Activities and Pharmacological Investigations of 5 Hydroxy 3 Methylindole

Research on Antioxidant Properties

Direct research specifically investigating the antioxidant and radical scavenging properties of 5-Hydroxy-3-methylindole is limited in the available scientific literature. However, studies on structurally related indolic compounds provide context for its potential activity.

The parent compound, 3-methylindole (B30407), has been shown to inhibit NADPH-supported lipid peroxidation in goat lung microsomes. nih.gov Instead of stimulating lipid peroxidation, concentrations as low as 10 microM resulted in complete inhibition, suggesting that 3-methylindole may function as an effective antioxidant to prevent lipid peroxidation in pulmonary tissue. nih.gov Further studies have noted that skatole has an anti-lipid peroxidation effect. mdpi.com The mechanism of 3-methylindole-induced pneumotoxicity has been linked to the formation of free radicals that bind to proteins and induce lipid peroxidation. nih.gov

Investigations into other pineal indoles have demonstrated varied antioxidant and free radical scavenging activities. nih.gov For instance, compounds such as 5-hydroxyindole-3-acetic acid and 5-hydroxytryptophol (B1673987) have been shown to inhibit the generation of hydroxyl radicals. nih.gov Another related compound, 5-hydroxyoxindole, and its derivatives have demonstrated significant suppression of lipid peroxidation and intracellular oxidative stress. nih.gov The broad family of indolic compounds is recognized for potential preventive capabilities against conditions involving oxidative stress. nih.gov

Antimicrobial and Antifungal Activity Studies

While specific studies on the antimicrobial and antifungal activity of this compound are not extensively documented, research on related indole (B1671886) derivatives indicates that the indole scaffold is a promising pharmacophore for antimicrobial agents.

For example, 5-methylindole (B121678) has been found to exhibit substantial bactericidal activity against a range of Gram-positive and Gram-negative bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.govresearchgate.net In another study, newly synthesized 5-hydroxyindole (B134679) derivatives were evaluated for their antimicrobial activity, indicating the potential of this class of compounds. researchgate.net Furthermore, various indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown significant antibacterial and antifungal effects, with some compounds demonstrating high activity against Candida krusei. nih.gov Research on 3-indolyl-3-hydroxy oxindole (B195798) derivatives also revealed moderate to excellent antifungal activities against several plant pathogenic fungi. mdpi.comnih.govresearchgate.net These findings on related structures suggest that the 5-hydroxyindole framework could be a valuable starting point for the development of new antimicrobial and antifungal agents. mdpi.com

Investigations into Potential Anticancer Effects

The potential anticancer effects of the 5-hydroxyindole scaffold have been explored through the synthesis and evaluation of various derivatives. While direct cytotoxicity studies on this compound are not widely available, research on closely related compounds has shown promising results against several cancer cell lines.

A study focused on novel 5-hydroxyindole-3-carboxylic acids and their ester derivatives revealed significant cytotoxic effects against the MCF-7 human breast adenocarcinoma cell line. nih.gov One of the most potent compounds, an ester derivative with a 4-methoxy group, exhibited a half-maximal effective concentration (IC₅₀) of 4.7 µM. nih.gov Notably, these compounds showed low toxicity against normal human dermal fibroblast cells, suggesting a degree of selectivity for cancer cells. nih.gov

Other research into indole derivatives has demonstrated a broad spectrum of anticancer activity. For instance, pyrazole-indole hybrids have shown excellent inhibition against the HepG2 human liver carcinoma cell line. nih.gov Similarly, N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives have displayed potent antiproliferative activities against HeLa (cervical cancer), MCF-7, and HT-29 (colon cancer) cell lines. rsc.org The cytotoxic effects of various other indole derivatives have also been reported against lung cancer (A549) and prostate cancer (DU-145) cell lines. researchgate.netacs.org

The following table summarizes the cytotoxic activity of selected indole derivatives against various cancer cell lines as reported in the literature.

| Compound Type | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-hydroxyindole-3-carboxylic acid ester derivative (Compound 5d) | MCF-7 (Breast) | 4.7 µM | nih.gov |

| 5-hydroxyindole-3-carboxylic acid ester derivative (Compound 5a) | MCF-7 (Breast) | < 10 µM | nih.gov |

| 5-hydroxyindole-3-carboxylic acid ester derivative (Compound 5l) | MCF-7 (Breast) | < 10 µM | nih.gov |

| Pyrazole-Indole Hybrid (Compound 7a) | HepG2 (Liver) | 6.1 ± 1.9 µM | nih.gov |

| Pyrazole-Indole Hybrid (Compound 7b) | HepG2 (Liver) | 7.9 ± 1.9 µM | nih.gov |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivative (Compound 7d) | MCF-7 (Breast) | 0.34 µM | rsc.org |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivative (Compound 7d) | HeLa (Cervical) | 0.52 µM | rsc.org |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivative (Compound 7d) | HT-29 (Colon) | 0.86 µM | rsc.org |

Receptor and Enzyme Interaction Research

This compound is involved in metabolic pathways that include interactions with various receptors and enzymes, particularly in the context of its formation from 3-methylindole.

Interactions between this compound and nuclear receptors such as the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), and Farnesoid X Receptor (FXR) are not well-defined in existing research. nih.govwikipedia.orgnih.gov However, the relationship between its parent compound, 3-methylindole (skatole), and the Aryl Hydrocarbon Receptor (AhR) is more clearly established.

3-methylindole is a known partial agonist of the AhR. plos.orgnih.gov Studies using reporter gene assays have shown that 3-methylindole activates the AhR, leading to the increased expression of AhR-regulated genes, including Cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1 in primary human hepatocytes. plos.orgnih.gov The AhR is a ligand-activated transcription factor that plays a role in regulating the metabolism of xenobiotics and endogenous compounds. nih.govmdpi.comhmdb.ca Given that this compound is a primary metabolite of 3-methylindole, its role in the AhR signaling pathway is of significant interest, although direct binding and activation studies on this specific metabolite are lacking.

There is no specific scientific information available from the search results detailing the modulation of L-type voltage-gated calcium channels by this compound.

Research into the metabolism of 3-methylindole (3MI) in human liver microsomes has identified this compound as one of several oxidized metabolites. nih.gov This metabolic pathway is crucial as it can lead to bioactivation, where less reactive compounds are converted into more reactive electrophilic species.

Enzymatic Induction and Inactivation Studies (e.g., CYP450)

Current research indicates that this compound is primarily viewed as a metabolite of 3-methylindole (skatole) rather than a significant inducer or inactivator of cytochrome P450 (CYP450) enzymes itself. Studies involving human liver microsomes suggest that this compound can undergo further metabolism. It is proposed that this compound can be oxidized, likely by CYP450 enzymes, to form electrophilic benzoquinone imine intermediates. acs.orgacs.org This subsequent metabolic step suggests that this compound serves as a substrate for enzymatic reactions, which in turn could influence the availability of these enzymes for other substrates.

In porcine hepatocytes, the production of this compound from its parent compound, 3-methylindole, is influenced by the activity of nuclear receptors that regulate CYP450 gene expression. Specifically, the transactivation of the farnesoid X receptor (FXR) was found to decrease the formation of this compound while simultaneously increasing the production of another metabolite, 6-hydroxy-3-methylindole. nih.gov This finding points to a regulatory mechanism that can shift the metabolic pathway of 3-methylindole, thereby altering the levels of its various hydroxylated metabolites, including this compound. While this demonstrates that the formation of this compound is subject to enzymatic regulation, direct evidence of this metabolite inducing or inactivating CYP450 enzymes is not yet established.

Preclinical Research Models and In Vivo Studies

Preclinical research on this compound has been conducted primarily through in vivo animal models and in vitro cellular and microsomal systems. These studies have largely focused on its role as a metabolite of 3-methylindole (skatole), a compound of significant interest in porcine physiology and ruminant health.

Research in Animal Models (e.g., Porcine Physiology, Ruminant Pneumotoxicity)

In the context of porcine physiology, this compound is recognized as a phase I metabolite of skatole, a key compound responsible for "boar taint," an unpleasant odor and flavor in the meat of some male pigs. nih.gov Research in pigs has centered on understanding the metabolic pathways that detoxify skatole, with this compound being one of the resulting products. nih.govresearchgate.net The goal of these studies is often to find ways to enhance the hepatic clearance of skatole to reduce its accumulation in fat. nih.gov Therefore, the presence and quantity of this compound in pigs are considered markers of skatole metabolism.

In ruminants, such as cattle, the parent compound 3-methylindole is a known pneumotoxin that can cause acute pulmonary edema and emphysema. nih.govnih.govresearchgate.net The toxicity is dependent on the metabolic activation of 3-methylindole by CYP450 enzymes in the lung to reactive intermediates. nih.gov While this compound is a product of 3-methylindole metabolism, research in ruminant pneumotoxicity has predominantly focused on the parent compound and its reactive intermediates rather than the specific biological activities of its hydroxylated metabolites.

In Vitro Cellular and Microsomal Studies (e.g., Human Liver Microsomes)

In vitro systems have been instrumental in elucidating the formation of this compound. Studies using both human and porcine liver microsomes have identified this compound as a metabolite of 3-methylindole. acs.orgnih.govoup.comnih.gov

In human liver microsomes, a total of eight oxidized metabolites of 3-methylindole were detected, with this compound being one of the five previously identified metabolites. acs.orgnih.gov Further investigation in this system suggested that this compound can be further oxidized to reactive benzoquinone imine intermediates. acs.orgacs.org

Studies with porcine liver microsomes from 30 intact male pigs quantified the production of various 3-methylindole metabolites. On average, this compound was found to be one of the metabolites produced in the least amount, accounting for only 0.3% of the total metabolites formed. nih.gov This highlights significant inter-individual variation in metabolic pathways and the complexity of skatole metabolism. These in vitro models confirm the role of hepatic enzymes in the formation of this compound and provide a platform for studying the factors that influence its production rate.

Metabolites of 3-Methylindole in Porcine Liver Microsomes

| Metabolite | Average Percentage of Total Production (%) |

|---|---|

| 3-OH-3-methylindolenine | 45.1 |

| 3-methyloxindole | 27.9 |

| 3-OH-3-methyloxindole | 18.5 |

| 6-OH-3-methylindole | 4.9 |

| indole-3-carbinol (B1674136) | 2.7 |

| 2-amino-acetophenone | 0.5 |

| 5-OH-3-methylindole | 0.3 |

Data from a study on phase I metabolism of 3-methylindole in liver microsomes from 30 intact male pigs. nih.gov

Potential Roles in Specific Physiological Systems and Disorders

The investigation into this compound's role in specific physiological systems is largely tied to its identity as a metabolite of skatole and by extension, its relevance in boar taint. Additionally, research into structurally similar compounds provides a basis for exploring its potential implications in other areas, such as gastrointestinal health.

Relevance to Boar Taint Research and Mitigation Strategies

Boar taint is a significant meat quality issue caused by the accumulation of skatole and androstenone in the fat of male pigs. nih.gov Consequently, a primary goal of boar taint research is to develop strategies to reduce the levels of these compounds. The metabolism of skatole in the liver is a key detoxification pathway, and this compound is one of the phase I metabolites. nih.govmdpi.com

Influence of Nuclear Receptor Activation on Skatole Metabolism

| Receptor Activated | Effect on 5-OH-3MI Production | Effect on other Metabolites | Relevant Enzyme Expression Change |

|---|---|---|---|

| FXR | Decreased | Increased 6-OH-3MI and I3C | Increased CYP2E1 |

| CAR | - | Increased HMOI | Increased CYP2B22 |

| PXR | - | Increased I3C | Increased CYP2A19, CYP2B22, CYP2C33, CYP2C49 |

Summary of findings from a study on porcine hepatocytes. nih.gov (HMOI: 3-Hydroxy-3-methyloxindole; I3C: Indole-3-carbinol)

Implications for Gastrointestinal Motility Disorders Research

While direct research on the effects of this compound on gastrointestinal motility is limited, studies on the closely related compound, 5-hydroxyindole, provide significant implications for this area of research. researchgate.netrug.nlnih.govnih.gov 5-hydroxyindole, a gut-bacterial metabolite, has been identified as a potent stimulant of intestinal motility. rug.nlnih.govnih.gov

In studies using rat models, oral administration of 5-hydroxyindole was shown to significantly accelerate total gut transit time. rug.nlnih.gov The underlying mechanism involves the activation of L-type voltage-gated calcium channels on colonic smooth muscle cells, leading to increased contractility. rug.nlnih.gov Furthermore, 5-hydroxyindole was found to be the most potent enhancer of intestinal contractility when compared to 16 other indole analogues in ex-vivo rat colon tissue studies. researchgate.netnih.gov Given that dysregulation of these calcium channels is associated with gastrointestinal motility disorders like constipation, 5-hydroxyindole has been proposed as a potential therapeutic candidate. nih.gov

The established pro-motility effects of 5-hydroxyindole strongly suggest that its methylated derivative, this compound, may possess similar pharmacological activities. The shared 5-hydroxyindole core structure makes it a plausible candidate for investigation in the context of gastrointestinal motility disorders. Future research is warranted to determine if the addition of the methyl group at the 3-position alters the compound's affinity for L-type calcium channels or other relevant targets within the gastrointestinal tract.

Associations with Lung Health and Toxicity Mechanisms (e.g., acute interstitial pneumonia)

Direct research into the specific pneumotoxicity of this compound is not extensively detailed in available scientific literature. However, its metabolic origin from 3-methylindole (3-MI) is critical for understanding its potential role in lung health. 3-MI is a recognized pneumotoxicant, particularly in ruminants, where it is implicated in acute interstitial pneumonia (AIP), a condition sometimes referred to as "fog fever". cambridge.orgnih.gov

The toxicity of 3-MI is not caused by the compound itself but by its bioactivation into reactive metabolites by cytochrome P450 (CYP450) monooxygenase enzymes located in the lung. nih.govcambridge.org This metabolic process can follow several pathways, including dehydrogenation to form the highly reactive 3-methyleneindolenine (B1207975) (3-MEIN), or oxidation. cambridge.orgnih.gov

Within these oxidative pathways, 3-methylindole is converted into several hydroxylated metabolites. Scientific studies have identified this compound (5-OH-3MI) as one of these Phase I metabolites, alongside other compounds such as 6-hydroxy-3-methylindole. researchgate.net The formation of these metabolites is mediated by various CYP450 enzymes. researchgate.net Following this initial oxidation, these hydroxylated metabolites can undergo further Phase II metabolism, such as sulfoconjugation, a process facilitated by sulfotransferase enzymes like SULT1A1 for 5-OH-3MI. researchgate.net

Metabolites of 3-Methylindole (Skatole)

| Metabolite | Metabolic Pathway | Key Enzymes Involved (if specified) |

|---|---|---|

| 3-Methyleneindolenine (3-MEIN) | Dehydrogenation | Cytochrome P450 (e.g., CYP2A13, CYP2F1) nih.gov |

| This compound | Oxidation (Hydroxylation) | Cytochrome P450 (CYP450) researchgate.net |

| 6-Hydroxy-3-methylindole | Oxidation (Hydroxylation) | Cytochrome P450 (CYP450) cambridge.orgresearchgate.net |

| 3-Hydroxy-3-methyloxindole (HMOI) | Oxidation | Cytochrome P450 (CYP450) researchgate.net |

| Indole-3-carbinol | Oxidation | Cytochrome P450 (CYP450) nih.govresearchgate.net |

| 3-Methyloxindole | Ring Epoxidation | Cytochrome P450 (CYP450) cambridge.org |

Research into Neurotransmitters and Neurological Disorders (e.g., serotonin (B10506) pathways)

Direct pharmacological investigations into the effects of this compound on neurotransmitter systems and neurological disorders are not prominent in the existing body of scientific research. However, its chemical structure bears a notable resemblance to key endogenous compounds in the serotonin pathway, suggesting a potential for interaction that has yet to be explored.

Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter involved in regulating mood, sleep, appetite, and various cognitive functions. wikipedia.orgfrontiersin.org It is synthesized in the body from the essential amino acid L-tryptophan. frontiersin.orgsigmaaldrich.com The metabolism of serotonin primarily occurs via monoamine oxidase (MAO), which converts it to 5-hydroxyindole acetaldehyde. This intermediate is then further oxidized by aldehyde dehydrogenase (ALDH) to form the major urinary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). sigmaaldrich.com

This compound shares the core 5-hydroxyindole structure with both serotonin and its metabolite, 5-HIAA. The key difference is the presence of a methyl group at the 3-position of the indole ring in this compound, whereas serotonin has an aminoethyl side chain at this position. This structural similarity is significant because the indole ring and the hydroxyl group at the 5-position are crucial for the binding of serotonin to its various receptors (5-HT receptors). wikipedia.org

Structural Comparison of Related Indoleamines

| Compound Name | Chemical Formula | Key Structural Features | Primary Biological Role |

|---|---|---|---|

| This compound | C₉H₉NO | 5-hydroxyindole core with a methyl group at the 3-position. | Metabolite of 3-methylindole. researchgate.net |

| Serotonin (5-Hydroxytryptamine) | C₁₀H₁₂N₂O | 5-hydroxyindole core with an aminoethyl chain at the 3-position. | Neurotransmitter and hormone. wikipedia.org |

| 5-Hydroxyindoleacetic acid (5-HIAA) | C₁₀H₉NO₃ | 5-hydroxyindole core with an acetic acid side chain at the 3-position. | Major metabolite of serotonin. sigmaaldrich.com |

Structure Activity Relationship Sar Studies of 5 Hydroxy 3 Methylindole Derivatives

Design and Synthesis of Novel Analogues for Biological Screening

The synthesis of novel 5-hydroxy-3-methylindole analogues is a cornerstone of medicinal chemistry research, aimed at discovering compounds with enhanced biological activity. Researchers employ various synthetic strategies to create libraries of derivatives for biological evaluation.

A common approach involves the modification of the indole (B1671886) core. For instance, this compound can be synthesized from 5-benzyloxy-gramine through hydrogenation. sci-hub.se The resulting phenol (B47542) group can then be protected, and the indole ring can be reduced to an indoline (B122111) intermediate. sci-hub.se This intermediate serves as a versatile platform for further functionalization. Another method starts with 5-methoxyindole, which is treated with sodium hydride and methyl iodide to produce 5-methoxy-1-methylindole. tandfonline.com This is subsequently demethylated to yield 5-hydroxy-1-methylindole. tandfonline.com

The Nenitzescu indole synthesis is another widely used method for preparing 5-hydroxyindoles. pcbiochemres.comresearchgate.net This reaction involves the condensation of 1,4-benzoquinone (B44022) with an enamine. mdpi.com The versatility of this method allows for the introduction of various substituents, leading to a diverse range of analogues for screening. researchgate.net For example, a series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates were synthesized and evaluated for their anti-hepatitis B virus activities. researchgate.net

Furthermore, hybrid molecules incorporating the 5-hydroxyindole (B134679) scaffold with other pharmacologically active moieties have been designed and synthesized. For example, linking two indole rings with an active pharmacophore linker has been explored to develop microtubule-targeting agents. nih.gov The synthesis of 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives is another example of creating hybrid compounds with potential antimicrobial activity. nih.gov

The following table provides examples of synthetic methods used to generate this compound derivatives for biological screening:

| Starting Material | Key Reaction | Product Class | Reference |

| 5-Benzyloxy-gramine | Hydrogenation, reduction | Substituted indolines | sci-hub.se |

| 5-Methoxyindole | N-methylation, demethylation | 5-Hydroxy-1-methylindoles | tandfonline.com |

| 1,4-Benzoquinone and β-enamines | Nenitzescu indole synthesis | 5-Hydroxyindoles | pcbiochemres.commdpi.com |

| 5-Hydroxyisatin | Reaction with thiosemicarbazide (B42300) or hydrazone | 5-Hydroxyindole-3-thiosemicarbazones/hydrazones | nih.gov |

| Acid hydrazides and indole-3-carbaldehydes | Condensation | 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidines | nih.gov |

This table showcases various synthetic strategies for creating diverse this compound analogues for biological testing.

Correlation of Structural Modifications with Observed Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are pivotal in understanding how specific structural changes in this compound derivatives affect their biological activity and selectivity towards a particular target. These studies have revealed several key correlations.

For instance, in a series of indole derivatives designed as thyroid hormone receptor β (TRβ) agonists, the introduction of a methyl group at the 3-position of the indole ring (1c) resulted in the most selective analogue for TRβ over TRα. sci-hub.se Further modifications, such as the introduction of a chloro group at the 7-position, influenced both potency and selectivity. sci-hub.se The 2-methyl-7-chloro analog (1g) was identified as the most potent TRβ agonist in that particular series. sci-hub.se

In the context of anticancer agents targeting tubulin, the substitution pattern on the indole ring is critical. The 3-methyl indole moiety of a compound designated as MKP102 was found to occupy a lipophilic pocket and form a hydrogen bond with the backbone of Phe856. plos.org In contrast, the 2-methyl indole derivative (MKP103) could not fit into this pocket due to steric hindrance. plos.org This highlights the importance of the position of the methyl group for biological activity.

Research on 5-lipoxygenase (5-LO) inhibitors has also provided valuable SAR insights. Modifications on the phenylthiomethyl ring of ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate derivatives, such as the addition of methyl or chlorine groups at specific positions, were found to significantly enhance inhibitory activity. In another study, the esterification of 5-hydroxyindoles with but-2-ynoic acid yielded esters that showed high inhibition of nitric oxide (NO) production, with the 5-hydroxyindole derivative (5a) being the most active. tandfonline.com

The table below summarizes the correlation between structural modifications and biological activity for selected this compound derivatives:

| Compound Series | Structural Modification | Effect on Biological Activity | Target/Assay | Reference |

| Indole-based TRβ agonists | 3-methyl substitution | Increased selectivity for TRβ | Thyroid Hormone Receptor β | sci-hub.se |

| Indole-based TRβ agonists | 2-methyl-7-chloro substitution | Increased potency | Thyroid Hormone Receptor β | sci-hub.se |

| Indole-tethered pyrimidines | 3-methyl indole moiety | Occupies lipophilic pocket, forms H-bond | EGFR Kinase Domain | plos.org |

| Indole-tethered pyrimidines | 2-methyl indole moiety | Steric hindrance, loss of binding | EGFR Kinase Domain | plos.org |

| Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylates | Methyl or chlorine on phenylthiomethyl ring | Enhanced inhibitory activity | 5-Lipoxygenase | |

| 5-Hydroxyindole esters | Esterification with but-2-ynoic acid | High inhibition of NO production | Nitric Oxide Production Assay | tandfonline.com |

This table illustrates how specific structural alterations in this compound derivatives can significantly impact their biological potency and selectivity.

The 5-Hydroxyindole Moiety as a Pharmacophore in Medicinal Chemistry Research

The 5-hydroxyindole moiety is recognized as a privileged scaffold and a key pharmacophore in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic drugs. mdpi.comrsc.org A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity.

The 5-hydroxyindole scaffold is a core component of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), which plays a crucial role in various physiological processes. rsc.org This has inspired the design of numerous analogues targeting serotonin receptors and transporters. For example, a pharmacophore model for serotonin transporter (SERT) uptake was developed using 5-HT analogs, highlighting the importance of the 5-hydroxyindole core. univ-paris-diderot.fr

In the development of histamine (B1213489) H3 receptor inverse agonists for treating obesity, the 5-hydroxyindole-2-carboxylic acid amide was identified as a promising scaffold based on a pharmacophore model. researchgate.net This scaffold was selected for its potential to interact with the key residues in the receptor's binding site.

Furthermore, the 5-hydroxyindole core has been utilized in the design of inhibitors for various enzymes. For instance, it serves as the basis for developing 5-lipoxygenase (5-LO) inhibitors, where the 5-hydroxy group is a crucial feature for activity. Structural optimization of 2-substituted 5-hydroxyindole-3-carboxylates led to potent 5-LO inhibitors with anti-inflammatory properties. nih.gov

The versatility of the 5-hydroxyindole pharmacophore is also evident in its application in developing agents for other therapeutic areas. For instance, a series of 1-aryl-2-methyl-3-carboetoxy-5-hydroxy indole derivatives were synthesized and evaluated for their antifungal activity. rjptonline.org

The following table lists some examples of therapeutic targets and the role of the 5-hydroxyindole pharmacophore:

| Therapeutic Target | Role of 5-Hydroxyindole Pharmacophore | Example Compound Class | Reference |

| Serotonin Transporter (SERT) | Core scaffold for uptake | 5-HT analogs | univ-paris-diderot.fr |

| Histamine H3 Receptor | Promising scaffold for inverse agonists | 5-Hydroxyindole-2-carboxylic acid amides | researchgate.net |

| 5-Lipoxygenase (5-LO) | Crucial feature for inhibitory activity | 2-Substituted 5-hydroxyindole-3-carboxylates | nih.gov |

| Fungal pathogens | Core structure for antifungal agents | 1-Aryl-2-methyl-3-carboetoxy-5-hydroxy indole derivatives | rjptonline.org |

This table demonstrates the widespread importance of the 5-hydroxyindole moiety as a key pharmacophore in the design of various therapeutic agents.

Analytical Methodologies for Research on 5 Hydroxy 3 Methylindole

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analytical study of 5-hydroxy-3-methylindole, enabling its separation from complex biological matrices and subsequent quantification. These methods are crucial for understanding its physiological and pathological roles.

Gas Chromatography (GC) with Electron Capture Detection for Physiological Samples

Gas chromatography (GC) coupled with an electron capture detector (ECD) is a highly sensitive method for the determination of this compound in physiological samples, such as urine. This technique is particularly effective for detecting compounds that can be derivatized with electron-capturing groups, thereby enhancing their signal.

In a notable application, urinary levels of this compound were estimated in both epileptic patients and normal controls using electron capture gas chromatography. The methodology involved several key steps:

Sample Preparation: Urine samples were first filtered and concentrated. This was followed by an extraction into a benzene-ethanol mixture and purification using a silica gel column.

Derivatization: The dried eluate was dissolved in acetonitrile and then derivatized using trifluoroacetic anhydride. This process converts this compound into its di-trifluoroacetylated derivative. This derivatization is critical as the trifluoroacetyl groups are strongly electronegative, making the molecule highly responsive to the electron capture detector.

GC-ECD Analysis: The derivatized sample was then injected into the gas chromatograph for separation and detection.

This method demonstrated that some individuals with epilepsy excrete high concentrations of this compound, while lower concentrations are found in normal control subjects nih.gov. The high sensitivity of the ECD is essential for detecting the low concentrations of this analyte typically present in biological fluids scioninstruments.com.

Table 1: GC-ECD Method for this compound Analysis

| Parameter | Description |

|---|---|

| Sample Type | Human Urine |

| Extraction | Benzene-ethanol extraction followed by silica gel column chromatography |

| Derivatization Reagent | Trifluoroacetic anhydride |

| Derivative Formed | Di-trifluoroacetylated this compound |

| Detection Method | Electron Capture Detection (ECD) |

| Key Finding | Elevated urinary excretion in some epileptic patients compared to controls nih.gov |

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-performance liquid chromatography (HPLC) with fluorescence detection is another powerful technique for the analysis of 5-hydroxyindoles, including this compound. This method offers high selectivity and sensitivity due to the native fluorescence of many indole (B1671886) compounds or the ability to convert them into fluorescent derivatives.

A common approach involves the separation of 5-hydroxyindoles on a reversed-phase column. To enhance detection, a post-column derivatization step can be employed. For instance, a reaction with benzylamine and potassium hexacyanoferrate(III) can convert non-fluorescent or weakly fluorescent indoles into highly fluorescent derivatives nih.gov. The fluorescence detector is set at specific excitation and emission wavelengths to maximize the signal from the analyte of interest while minimizing background interference. For 3-methylindole (B30407), typical excitation and emission wavelengths are 280 nm and 360 nm, respectively.

The sensitivity of this method allows for detection limits in the femtomole range, making it suitable for quantifying trace amounts of 5-hydroxyindoles in biological samples like urine with direct sample injection nih.gov.

Table 2: HPLC-Fluorescence Detection Parameters

| Parameter | Value |

|---|---|

| Excitation Wavelength (λEX) | 280 nm |

| Emission Wavelength (λEM) | 360 nm |

| Column Type | Reversed-Phase C18 |

| Derivatization | Post-column reaction with benzylamine and potassium hexacyanoferrate(III) nih.gov |

| Sensitivity | Detection limits in the femtomole range nih.gov |

Mass Spectrometry (MS) Applications in Identification and Quantification

Mass spectrometry (MS) is an indispensable tool in the study of this compound, providing detailed structural information and highly sensitive quantification. When coupled with chromatographic separation techniques, MS offers unparalleled specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structure Confirmation

Gas chromatography-mass spectrometry (GC-MS) is a definitive technique for confirming the chemical structure of volatile and semi-volatile compounds like derivatized this compound. Following separation by GC, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, serves as a chemical fingerprint.

In the analysis of urinary this compound, GC-MS was used to confirm the identity of the di-trifluoroacetylated derivative that was detected by GC-ECD nih.gov. By comparing the obtained mass spectrum with that of a known standard or with library spectra, an unambiguous identification of the compound can be achieved.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for identifying and quantifying metabolites in complex biological matrices. This technique is particularly valuable for studying the metabolic fate of compounds like 3-methylindole.

In a study investigating the phase I metabolism of 3-methylindole in porcine liver microsomes, HPLC with UV and fluorescence detection, along with liquid chromatography-mass spectrometry (LC-MS), was used to identify and quantify the metabolites produced. Among the seven major metabolites identified was this compound nih.gov. Although produced in smaller amounts compared to other metabolites, its identification was crucial for a complete understanding of the metabolic pathway nih.gov. LC-MS/MS provides enhanced specificity through selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored for quantification. This minimizes interferences and improves the accuracy of metabolite identification nih.gov.

Table 3: Phase I Metabolites of 3-Methylindole in Porcine Liver Microsomes nih.gov

| Metabolite | Average Production (%) |

|---|---|

| 3-OH-3-methylindolenine | 45.1 |

| 3-methyloxindole | 27.9 |

| 3-OH-3-methyloxindole | 18.5 |

| 6-OH-3-methylindole | 4.9 |

| Indole-3-carbinol (B1674136) | 2.7 |

| 2-aminoacetophenone | 0.5 |

| 5-OH-3-methylindole | 0.3 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, including many metabolites. It typically produces intact molecular ions (e.g., [M+H]+ or [M-H]-), which allows for the direct determination of the molecular weight of the analyte.

When coupled with liquid chromatography, ESI-MS can be used to confirm the molecular weight of this compound in a sample. The high-resolution capabilities of modern mass spectrometers, such as quadrupole time-of-flight (QTOF) instruments, enable the determination of the exact mass of the molecular ion, which in turn allows for the calculation of its elemental composition. This information is invaluable for the confident identification of unknown compounds in metabolomics studies.

Spectroscopic Analysis in Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed information about the molecule's carbon-hydrogen framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a 5-substituted 3-methylindole, distinct signals are expected for the indole N-H proton, the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings, and the methyl group protons. For the closely related 5-Methoxy-3-methyl-1H-indole, the following assignments have been reported in deuterochloroform (CDCl₃) rsc.org. The spectrum for this compound is expected to be similar, with the key difference being the presence of a signal for the phenolic hydroxyl proton and the absence of the methoxy protons.

Interactive Data Table: ¹H NMR Data for 5-Methoxy-3-methyl-1H-indole rsc.org

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |

| N-H | 7.79 | s | - | Broad singlet, typical for indole N-H |

| H-7 | 7.25 | d | 8.7 | Doublet due to coupling with H-6 |

| H-4 | 7.03 | d | 2.3 | Doublet due to meta-coupling with H-6 |

| H-2 | 6.97 | s | - | Singlet, characteristic of the C2-proton on the pyrrole ring |

| H-6 | 6.87 | dd | 8.7, 2.4 | Doublet of doublets due to coupling with H-7 and H-4 |

| -OCH₃ | 3.90 | s | - | Singlet for the methoxy group protons |

| -CH₃ | 2.33 | s | - | Singlet for the C3-methyl group protons |

For this compound, the signal at 3.90 ppm for the methoxy group would be absent. A new, broad singlet corresponding to the phenolic -OH proton would appear, typically in the range of 5-8 ppm, though its exact position and broadness would depend on the solvent and concentration. The chemical shifts of the aromatic protons (H-4, H-6, H-7) would also be slightly adjusted due to the different electronic effect of the -OH group compared to the -OCH₃ group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of 5-Methoxy-3-methyl-1H-indole shows distinct signals for the nine indole ring carbons, the methyl carbon, and the methoxy carbon rsc.org.

Interactive Data Table: ¹³C NMR Data for 5-Methoxy-3-methyl-1H-indole rsc.org

| Carbon Atom | Chemical Shift (δ) ppm | Notes |

| C-5 | 154.01 | Carbon attached to the oxygen, significantly downfield |

| C-3a | 131.53 | Quaternary carbon at the ring junction |

| C-7a | 128.75 | Quaternary carbon at the ring junction |

| C-2 | 122.53 | Carbon in the pyrrole ring adjacent to nitrogen |

| C-7 | 112.18 | Aromatic CH |

| C-3 | 111.74 | Quaternary carbon attached to the methyl group |

| C-6 | 111.58 | Aromatic CH |

| C-4 | 100.81 | Aromatic CH, significantly shielded by the oxygen substituent |

| -OCH₃ | 56.05 | Methoxy carbon |

| -CH₃ | 9.81 | Methyl carbon |

In the case of this compound, the carbon shifts would be similar. The signal for the methoxy carbon at 56.05 ppm would be absent. The chemical shift of C-5, the carbon directly attached to the hydroxyl group, would be expected to be slightly upfield compared to the methoxy analog, typically around 150-152 ppm, due to the direct attachment of the more electronegative oxygen without the shielding effect of the methyl group. Other aromatic carbon signals would also experience minor shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands confirming the presence of the hydroxyl (-OH), amine (N-H), aromatic ring, and alkyl (-CH₃) groups. The precise frequencies can be predicted based on data from similar indole structures researchgate.net.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Notes |

| Phenolic O-H | Stretching, H-bonded | 3200 - 3600 (broad) | A broad and strong band, indicating hydrogen bonding. |

| Indole N-H | Stretching | 3350 - 3450 (sharp) | A sharp to medium peak, characteristic of the indole N-H bond. May overlap with the O-H band. |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to weak bands just above 3000 cm⁻¹. |

| Alkyl C-H | Stretching | 2850 - 2960 | Medium to weak bands from the methyl group. |

| Aromatic C=C | Ring Stretching | 1580 - 1620 and 1450 - 1500 | Two or more distinct, sharp bands indicating the aromatic nature of the indole ring. |

| C-O | Stretching | 1200 - 1260 | Strong band associated with the phenolic C-O bond. |

| =C-H | Bending (out-of-plane) | 750 - 900 | Strong bands that can help identify the substitution pattern on the aromatic ring. |

The combination of a broad O-H stretch and a sharper N-H stretch in the 3200-3500 cm⁻¹ region, along with characteristic aromatic C=C stretching bands and a strong C-O band, would provide strong evidence for the structure of this compound.

Current Research Trends and Future Perspectives for 5 Hydroxy 3 Methylindole

Emerging Areas in Indole (B1671886) Chemistry and Biology Research

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active natural products and synthetic compounds. rsc.orgnih.gov Current research continues to build on this foundation, exploring new frontiers in both the chemistry and biological applications of indole derivatives, including 5-Hydroxy-3-methylindole.

A significant trend is the synthesis and evaluation of novel indole-based compounds with diverse pharmacological activities. rsc.orgpcbiochemres.com Researchers are actively developing new synthetic methodologies to create complex indole structures. rsc.orgresearchgate.net This includes the exploration of multi-component reactions and the use of innovative catalysts to access previously inaccessible derivatives. mdpi.com The functionalization of the indole core at various positions is a key strategy to modulate the biological properties of these molecules. nih.gov

In the realm of biology, there is a growing interest in understanding the role of indole derivatives as signaling molecules in complex biological systems. frontiersin.org For instance, gut microbiota-derived indole metabolites are now recognized for their profound effects on host physiology, influencing everything from intestinal barrier function to immune homeostasis. frontiersin.org This has opened up new avenues for research into the therapeutic potential of modulating these pathways.

Furthermore, the development of indole-based probes for biological research is an expanding area. These tools are crucial for studying the localization and function of specific enzymes and receptors in living systems. The unique photophysical properties of some indole derivatives make them suitable for use as fluorescent probes. tsukuba.ac.jp

Potential for Development of Novel Therapeutic Agents and Research Tools

This compound and its related structures hold considerable promise for the development of new therapeutic agents and research tools. The indole scaffold is a versatile starting point for drug discovery, with derivatives showing a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. rsc.orgchemimpex.comnih.gov

The potential therapeutic applications of compounds related to this compound are diverse. For example, derivatives of ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate have been investigated as potential anti-inflammatory and analgesic agents, histamine-3 receptor inverse agonists for obesity treatment, and tubulin polymerization inhibitors for cancer therapy. sigmaaldrich.com The structural similarity of this compound to these compounds suggests it could serve as a valuable building block for the synthesis of novel therapeutic candidates. chemimpex.comsci-hub.se

Moreover, the role of hydroxylated indole metabolites in biological processes is an area of active investigation. This compound itself has been identified as a metabolite in humans and is known to interact with cytochrome P450 enzymes. biosynth.comacs.org This interaction suggests that it could influence drug metabolism and have physiological effects that are yet to be fully elucidated. Its presence in the urine of epileptic patients also points towards a potential role in neurological conditions. biosynth.comnih.gov

As a research tool, this compound can be used to study the structure and function of various enzymes and receptors. biosynth.com Its reactivity and metabolic fate can provide insights into the mechanisms of biotransformation and detoxification in the body. acs.orgtandfonline.com The synthesis of labeled versions of this compound could further enhance its utility as a tracer in metabolic studies.

Integration of Computational Studies (e.g., Molecular Docking, MD Simulations) in Research

Computational methods are increasingly integral to the study of indole derivatives like this compound, accelerating the pace of research and providing deep molecular insights. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and understanding the interactions between small molecules and their biological targets. frontiersin.orgnih.gov

Molecular docking allows researchers to predict the binding orientation and affinity of a ligand, such as a this compound derivative, to a protein's active site. jmchemsci.com This is invaluable for identifying potential drug candidates and for optimizing the structure of lead compounds to improve their potency and selectivity. nih.gov For instance, docking studies have been used to guide the design of novel indole-based inhibitors for various enzymes and receptors. jmchemsci.com

Molecular dynamics simulations provide a dynamic view of molecular interactions over time. byu.edu By simulating the movement of atoms in a protein-ligand complex, researchers can assess the stability of the binding and identify key interactions that contribute to the ligand's activity. frontiersin.orgmdpi.com These simulations can reveal conformational changes in the protein upon ligand binding and provide a more realistic model of the biological system. frontiersin.org

The integration of these computational approaches with experimental studies creates a powerful synergy. Computational predictions can guide the synthesis of new compounds, and experimental results can validate and refine the computational models. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and is being applied to the study of indole derivatives to unlock their full therapeutic potential. frontiersin.org

Challenges and Opportunities in this compound Research

Research into this compound presents both challenges and significant opportunities. A primary challenge lies in its synthesis. While methods for producing indole derivatives exist, achieving specific substitution patterns, such as the 5-hydroxy-3-methyl configuration, can be complex and may require multi-step syntheses with optimization to be feasible for large-scale production. researchgate.netsci-hub.sedoi.org

Another challenge is the comprehensive characterization of its biological activity. While it is known to be a metabolite and to interact with certain enzymes, its full spectrum of physiological and pharmacological effects remains largely unexplored. biosynth.comacs.org Determining its specific molecular targets and understanding its mechanism of action will require extensive biological screening and mechanistic studies.

Despite these challenges, the opportunities in this compound research are substantial. Its structural similarity to other biologically active indoles suggests a high potential for discovering novel therapeutic properties. pcbiochemres.comchemimpex.com The compound could serve as a valuable scaffold for the development of new drugs targeting a range of diseases. chemimpex.comsci-hub.se

The study of this compound also offers the opportunity to gain a deeper understanding of indole metabolism and its role in health and disease. mdpi.comresearchgate.net As a naturally occurring metabolite, its functions could be linked to the gut microbiome and its influence on host physiology, a rapidly growing area of research. researchgate.net Further investigation into its presence in specific conditions, such as epilepsy, could reveal new biomarkers or therapeutic avenues. nih.gov

The advancement of analytical techniques and computational methods provides new tools to overcome the existing challenges. These technologies will facilitate the synthesis, purification, and biological evaluation of this compound and its derivatives, paving the way for new discoveries and potential applications in medicine and biology.

常见问题

Q. Q1. What are the established synthetic routes for 5-Hydroxy-3-methylindole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves indole ring functionalization, such as Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling. For example, brominated intermediates (e.g., 5-bromoindole derivatives) can undergo hydroxylation via palladium-catalyzed C–O bond formation . Yield optimization requires careful control of catalysts (e.g., Pd(OAc)₂), bases (e.g., Cs₂CO₃), and solvent systems (e.g., DMF/water mixtures). Side reactions, such as over-alkylation or oxidation, can be mitigated by using protecting groups (e.g., acetyl for the hydroxyl group) . Reported yields range from 45–78%, depending on steric and electronic effects of substituents.

Q. Q2. What basic analytical techniques are essential for confirming the structure of this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to verify indole ring substitution patterns (e.g., chemical shifts for C3-methyl at ~δ 2.4 ppm and C5-hydroxy at ~δ 9.2 ppm) .

- HPLC-MS : For purity assessment (>95%) and molecular ion detection (e.g., [M+H]⁺ at m/z 162.1) .

- Melting point analysis : Comparative data (e.g., 141–181°C for related indole carboxylates) helps confirm crystallinity .

Advanced Synthesis and Green Chemistry

Q. Q3. How can green chemistry principles be applied to optimize the synthesis of this compound?

Advanced strategies include:

- Solvent-free reactions : Mechanochemical synthesis using ball milling reduces waste and improves atom economy .

- Biocatalysis : Enzymatic hydroxylation (e.g., cytochrome P450 mimics) for regioselective C5 functionalization .

- Flow chemistry : Continuous processes enhance reproducibility and scalability while minimizing hazardous intermediates .

Recent studies achieved 65% yield with a 90% reduction in solvent use via microwave-assisted synthesis .

Q. Q4. What challenges arise in crystallizing this compound derivatives, and how are they resolved?

Hydrogen bonding between the hydroxyl and indole NH groups often leads to polymorphic forms. Single-crystal X-ray diffraction (e.g., CCDC-2191474) reveals that methanol/water mixtures promote monoclinic crystal systems with π-π stacking . Advanced techniques like cryo-crystallography or co-crystallization with carboxylic acids (e.g., fumaric acid) improve crystal quality for structural validation .

Biological Activity and Mechanistic Studies

Q. Q5. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

Standard assays include:

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Receptor binding studies : Radioligand displacement assays for serotonin (5-HT) receptors due to structural similarity to 5-hydroxyindole derivatives .

- Antioxidant activity : DPPH radical scavenging tests to assess phenolic hydroxyl reactivity .

Q. Q6. How can researchers investigate the mechanism of action of this compound in neurological pathways?

Advanced approaches involve:

- Metabolomic profiling : LC-MS/MS to track indoleacetic acid derivatives in neuronal tissue, correlating with neurotransmitter levels (e.g., serotonin) .

- Knockout models : CRISPR-Cas9 editing of 5-HT receptors in cell lines to isolate target interactions .

- Molecular docking : Simulations (e.g., AutoDock Vina) to predict binding affinities for 5-HT₁A or 5-HT₂A receptors .

Data Contradictions and Reproducibility

Q. Q7. How should researchers address discrepancies in reported biological activities of this compound?

Contradictions may arise from:

- Variability in purity : Impurities from incomplete synthesis (e.g., residual Pd catalysts) can skew bioactivity. Validate purity via HPLC and elemental analysis .

- Assay conditions : Differences in cell culture media or serum concentrations affect results. Follow standardized protocols (e.g., ATCC guidelines) .

- Statistical power : Replicate experiments with ≥3 biological replicates and report confidence intervals .

Safety and Handling

Q. Q8. What safety protocols are critical for handling this compound in the lab?

Key measures include:

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .

Advanced Data Management

Q. Q9. How can researchers ensure reproducibility in structural and bioactivity data?

Best practices include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。